molecular formula C17H19N3O2 B2726190 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034324-09-7

3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2726190
CAS No.: 2034324-09-7
M. Wt: 297.358
InChI Key: AUMOUXLECYTLAS-UHFFFAOYSA-N
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Description

3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, a pyrrolidine ring, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under mild conditions, such as room temperature, in the presence of organic bases . Another approach involves the use of O-acylamidoximes, which undergo cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Mechanism of Action

The mechanism of action of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring can mimic amide bonds, allowing the compound to bind to biological targets with high affinity . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its combination of structural features, including the oxadiazole ring, phenyl group, pyrrolidine ring, and cyclobutyl group. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

cyclobutyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(13-7-4-8-13)20-9-14(12-5-2-1-3-6-12)15(10-20)16-18-11-22-19-16/h1-3,5-6,11,13-15H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMOUXLECYTLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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